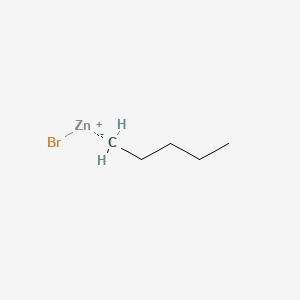

1-Pentylzinc bromide

Description

BenchChem offers high-quality 1-Pentylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMWKWOZHMGSHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Pentylzinc Bromide: In Situ Generation, Characterization, and Synthetic Applications

Abstract: Organozinc reagents are indispensable tools in modern organic synthesis, prized for their high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents.[1][2] 1-Pentylzinc bromide, a valuable source for introducing a linear five-carbon chain, exemplifies a class of alkylzinc halides that are typically prepared and utilized in situ. This guide provides a comprehensive overview of 1-pentylzinc bromide, focusing on the rationale and procedures for its on-demand generation, methods for its characterization, and its application in palladium-catalyzed cross-coupling reactions. The content is tailored for researchers and drug development professionals seeking to leverage the unique reactivity of this versatile reagent.

Section 1: Chemical Identity and Precursor Properties

The Nature of 1-Pentylzinc Bromide: An In Situ Reagent

1-Pentylzinc bromide is an organometallic compound that contains a carbon-zinc bond.[3] Unlike many stable chemical compounds, it is not typically isolated, purified, or stored as a standalone substance. Consequently, while a CAS number (308796-10-3) is listed by some suppliers for a solution of the reagent, it is most commonly generated within the reaction vessel immediately prior to its use.[3][4] This in situ approach is necessary due to the inherent air and moisture sensitivity of most organozinc compounds, which can lead to decomposition and reduced efficacy.[2][3][5]

The chemical structure is generally represented as C₅H₁₁ZnBr. In solution, particularly in ethereal solvents like tetrahydrofuran (THF), organozinc halides exist in a dynamic equilibrium known as the Schlenk equilibrium, involving the disproportionation to the dialkylzinc species (dipentylzinc) and zinc bromide.[3]

Physicochemical Properties of Key Precursors

The successful generation of 1-pentylzinc bromide is critically dependent on the quality and properties of its starting materials: 1-bromopentane and an activated form of zinc metal.

| Property | 1-Bromopentane | Zinc |

| CAS Number | 110-53-2[6] | 7440-66-6[7] |

| Molecular Formula | C₅H₁₁Br[6] | Zn |

| Molecular Weight | 151.04 g/mol [6] | 65.38 g/mol |

| Appearance | Colorless liquid | Bluish-white, lustrous metal (often used as powder or dust) |

| Boiling Point | 129-130 °C[6] | 907 °C |

| Density | 1.218 g/mL at 25 °C[6] | 7.14 g/cm³ |

| Solubility | Practically insoluble in water[6] | Insoluble in water |

Section 2: In Situ Generation of 1-Pentylzinc Bromide

The most direct method for preparing 1-pentylzinc bromide is the oxidative addition of zinc metal into the carbon-bromine bond of 1-bromopentane.[8] This reaction is notoriously slow with standard zinc metal due to a passivating oxide layer on its surface. Therefore, activation of the zinc is a critical prerequisite for efficient reagent formation.[3][9]

Zinc Activation: The Key to Reactivity

Several methods have been developed to activate zinc metal, breaking down the oxide layer and increasing the reactive surface area.[9][10]

-

Chemical Treatment: Washing zinc dust with activating agents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) is a common practice.[3][9] A catalytic amount of iodine can also be used, which not only cleans the surface but may also facilitate the reaction by transiently forming the more reactive 1-iodopentane.[11][12]

-

Use of Additives: The presence of lithium chloride (LiCl) in the reaction medium has been shown to dramatically accelerate the formation of organozinc reagents.[13] LiCl helps to solubilize the organozinc species as it forms on the metal surface, creating a soluble adduct and preventing the surface from becoming passivated, thereby allowing the reaction to proceed continuously.[3][9][13]

-

Rieke® Zinc: A highly reactive form of zinc, known as Rieke® Zinc, is prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[1][9] This produces a fine, high-surface-area powder that readily reacts with alkyl halides under mild conditions.[1][9]

Detailed Protocol: Preparation via Iodine and LiCl Activation

This protocol describes a reliable method for generating a ~0.5 M solution of 1-pentylzinc bromide in THF for immediate use in subsequent reactions. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Materials:

-

Zinc dust (<10 micron, ~325 mesh)

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromopentane

-

Iodine (I₂)

-

Lithium chloride (LiCl), anhydrous

Procedure:

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum for reagent addition. Flame-dry the entire apparatus under vacuum and backfill with argon.

-

Zinc and LiCl Addition: To the flask, add anhydrous LiCl (1.0 equivalent relative to 1-bromopentane) and zinc dust (1.5 equivalents).

-

Solvent Addition: Add anhydrous THF via cannula to achieve the desired final concentration (e.g., to make a 0.5 M solution).

-

Activation: Add a few crystals of iodine (I₂) (approx. 1-2 mol%). The mixture may be gently warmed to initiate the activation, which is indicated by the fading of the iodine's purple/brown color.

-

Substrate Addition: Slowly add 1-bromopentane (1.0 equivalent) dropwise via syringe. The oxidative addition is exothermic; maintain the internal temperature below 40 °C using a water bath if necessary.

-

Reaction Completion: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours. The formation of the organozinc reagent is often indicated by a change in the appearance of the reaction mixture.

-

Settling and Use: Once the reaction is deemed complete, stop stirring and allow the excess zinc dust to settle. The supernatant, which is the solution of 1-pentylzinc bromide, can then be transferred via cannula to another reaction flask containing the electrophile and catalyst.

Workflow for In Situ Generation and Use

Caption: Workflow for the in-situ preparation of 1-pentylzinc bromide and its subsequent use.

Section 3: Synthetic Applications in Negishi Cross-Coupling

1-Pentylzinc bromide is an excellent nucleophile for palladium- or nickel-catalyzed Negishi cross-coupling reactions.[14][15] This reaction forms a new carbon-carbon bond by coupling the organozinc reagent with an organic halide (e.g., aryl, vinyl, or alkyl halide).[14] The functional group tolerance of the organozinc reagent makes this a highly versatile and powerful method in complex molecule synthesis.[1]

Protocol: Negishi Coupling of 1-Pentylzinc Bromide with an Aryl Bromide

This protocol details a representative coupling reaction between the freshly prepared 1-pentylzinc bromide and 4-bromoanisole.

Materials:

-

Solution of 1-pentylzinc bromide (~0.5 M in THF) prepared as described above.

-

4-Bromoanisole

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous THF

Procedure:

-

Catalyst Setup: In a separate flame-dried Schlenk flask under argon, dissolve 4-bromoanisole (1.0 equivalent) and Pd(PPh₃)₄ (2-5 mol%) in anhydrous THF.

-

Reagent Addition: To this stirred solution, add the prepared 1-pentylzinc bromide solution (1.2-1.5 equivalents) via cannula at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-65 °C) until the starting material is consumed, as monitored by TLC or GC analysis.

-

Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Catalytic Cycle of the Negishi Coupling

Caption: The catalytic cycle for the Palladium-catalyzed Negishi cross-coupling reaction.

Section 4: Safety and Handling

Organozinc reagents and their precursors require careful handling due to their reactivity and potential hazards.

-

Air and Moisture Sensitivity: 1-Pentylzinc bromide is sensitive to air and moisture and must be handled under an inert atmosphere at all times.[5] Exposure to air can lead to oxidation and decomposition, while moisture will protonate the reagent, rendering it inactive.[3]

-

Pyrophoric Nature: While alkylzinc halides are generally less pyrophoric than their dialkylzinc counterparts, concentrated solutions can be pyrophoric.[3] All transfers should be performed via syringe or cannula.

-

Precursor Hazards: 1-Bromopentane is a flammable liquid and an irritant.[6] Zinc dust is a flammable solid and can form explosive mixtures with air.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves when handling these chemicals.[16]

Conclusion

1-Pentylzinc bromide serves as a powerful and versatile reagent for introducing a pentyl group in organic synthesis, particularly through the robust and functional-group-tolerant Negishi cross-coupling reaction. Its utility is maximized through in situ generation from 1-bromopentane and activated zinc, a procedure that, while requiring careful execution under inert conditions, provides reliable access to this valuable synthetic intermediate. Understanding the principles of zinc activation and the mechanics of its application is key to successfully employing 1-pentylzinc bromide in research and development settings.

References

- Wikipedia. (n.d.). Organozinc chemistry.

- PubMed. (2025, January 17). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Knochel, P., et al. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45, 6040-6044.

- BenchChem. (n.d.). Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols.

- PubMed. (2025, January 17). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Journal of Organic Chemistry, 90(2), 939-948.

- Chemsrc. (n.d.). 1-PENTYLZINC BROMIDE | CAS#:308796-10-3.

- ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development.

- Wikipedia. (n.d.). Negishi coupling.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Agilent. (2015, June 11). Safety data sheet.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.

- BenchChem. (n.d.). Application Notes: The Utility of Vinylzinc Bromide in Negishi Cross-Coupling Reactions.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). Organozinc Reagents.

- ACS Publications. (n.d.). The Reaction of Active Zinc with Organic Bromides.

- ACS Publications. (2025, August 6). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- ChemBK. (2024, April 10). 1-Pentyl bromide.

- YouTube. (2020, April 10). Use of Organozinc compounds.

- Sigma-Aldrich. (n.d.). Pentylzinc bromide, 0.50 M in THF.

- Organic Chemistry Portal. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters, 5, 423-425.

- Chemsrc. (n.d.). NEOPENTYLZINC BROMIDE | CAS#:676137-12-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. 1-PENTYLZINC BROMIDE | CAS#:308796-10-3 | Chemsrc [chemsrc.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chembk.com [chembk.com]

- 7. NEOPENTYLZINC BROMIDE | CAS#:676137-12-5 | Chemsrc [chemsrc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 13. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 14. Negishi coupling - Wikipedia [en.wikipedia.org]

- 15. Negishi Coupling [organic-chemistry.org]

- 16. agilent.com [agilent.com]

1-Pentylzinc bromide molecular weight and formula

An In-depth Technical Guide to 1-Pentylzinc Bromide: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentylzinc bromide is a primary organozinc halide reagent that serves as a potent nucleophilic source of a C5 alkyl chain in modern organic synthesis. Valued for its high functional group tolerance compared to more reactive organometallics like Grignard or organolithium reagents, it is a cornerstone intermediate for the construction of complex molecular architectures. This guide provides an in-depth examination of its fundamental properties, a detailed, field-proven protocol for its synthesis via oxidative insertion, and its principal application in palladium-catalyzed Negishi cross-coupling reactions. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a blend of theoretical understanding and practical utility for professionals in chemical research and development.

Core Properties of 1-Pentylzinc Bromide

Organozinc halides, or organozinc-ate complexes, are typically not isolated as pure substances but are prepared and used as solutions in an appropriate anhydrous solvent, most commonly tetrahydrofuran (THF). Their reactivity is intrinsically linked to the solvent environment and the presence of salts like lithium chloride, which can influence the equilibrium of the Schlenk homodimerization. The fundamental properties of the monomeric species are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁BrZn | [1][2] |

| Molecular Weight | 216.4 g/mol | [2] |

| Canonical SMILES | CCCCC[Zn]Br | N/A |

| InChI Key | JLDLOWLHWKATSJ-UHFFFAOYSA-M | [2] |

| Appearance | Typically a clear, colorless to pale yellow solution in THF | [3] |

| Class | Organozinc Halide Reagent | N/A |

Synthesis of 1-Pentylzinc Bromide

The most direct and common method for preparing 1-pentylzinc bromide is through the oxidative insertion of metallic zinc into the carbon-bromine bond of 1-bromopentane. The success of this synthesis is critically dependent on the activation of the zinc surface and the rigorous exclusion of atmospheric oxygen and moisture.

Causality Behind Experimental Design

-

Zinc Activation: Commercial zinc dust is passivated by a thin layer of zinc oxide, which impedes the reaction. To overcome this, chemical activation is employed. A small amount of iodine (I₂) is added, which reacts with the zinc surface to form ZnI₂. This process etches the oxide layer, exposing fresh, highly reactive metallic zinc. The disappearance of the characteristic purple/brown color of iodine serves as a visual indicator of successful activation.[3] Physical activation, such as heating the zinc powder under a high vacuum, is also crucial to drive off adsorbed water and other volatile impurities.[3]

-

Anhydrous & Inert Conditions: Organozinc reagents are highly sensitive to protic sources, including water, which leads to rapid protonolysis and decomposition of the reagent to pentane. They are also sensitive to oxygen. Therefore, the entire synthesis must be conducted under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.

-

Solvent Choice: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) are essential. THF effectively solvates the organozinc species as it forms, preventing its precipitation and facilitating its reactivity in subsequent steps. For less reactive alkyl halides, higher-boiling solvents like 1,3-dimethyl-2-imidazolidinone (DMI) can be used to enable higher reaction temperatures.[3]

Visualization: Synthesis Workflow

Sources

A Senior Application Scientist's Guide to the Synthesis and Preparation of 1-Pentylzinc Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organozinc reagents are indispensable tools in modern organic synthesis, prized for their unique balance of reactivity and functional group tolerance.[1][2] 1-Pentylzinc bromide, a representative alkylzinc halide, serves as a crucial precursor for introducing n-pentyl groups in complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling.[3][4] This guide provides an in-depth exploration of the synthesis of 1-pentylzinc bromide, moving beyond a simple recitation of steps to elucidate the fundamental chemical principles and strategic considerations that underpin a successful preparation. We will dissect the core methodologies, focusing on the direct oxidative addition of zinc metal to 1-bromopentane, and provide a field-proven, step-by-step protocol. Emphasis is placed on the critical role of zinc activation, inert atmosphere techniques, and methods for characterization to ensure the generation of a reliable and quantifiable reagent for downstream applications.

The Strategic Position of Organozinc Reagents in Synthesis

Organozinc compounds occupy a valuable niche in the organometallic landscape. While less nucleophilic than their Grignard or organolithium counterparts, this attenuated reactivity is precisely their strength.[2][4] It allows them to be prepared and used in the presence of sensitive functional groups such as esters, nitriles, and ketones, which would be incompatible with more reactive organometallics.[5] This property minimizes the need for cumbersome protection-deprotection sequences in multi-step syntheses, streamlining the path to complex target molecules.[1] The heteroleptic reagent 1-pentylzinc bromide (a compound with the general structure RZnX) is primarily generated for immediate use in subsequent carbon-carbon bond-forming reactions.[4]

Mechanistic Foundations: The Path to the C-Zn Bond

The formation of 1-pentylzinc bromide is most directly achieved via the oxidative addition of elemental zinc into the carbon-bromine bond of 1-bromopentane. This process, while conceptually simple, is mechanistically nuanced and highly dependent on the state of the zinc metal.

The Challenge: Zinc Passivation

Commercially available zinc dust or powder is typically coated with a passivating layer of zinc oxide (ZnO). This layer is inert and prevents the zinc metal from reacting with the alkyl halide, making the direct insertion reaction exceedingly sluggish or preventing it altogether.[6] Therefore, the success of the synthesis hinges on the effective activation of the zinc surface prior to or during the reaction.

The Solution: Zinc Activation Strategies

Several methods have been developed to disrupt the oxide layer and create a high-surface-area, reactive form of zinc. The choice of method depends on the reactivity of the halide and the desired reaction conditions.

-

Chemical Etching: Simple activators like iodine (I₂) or 1,2-dibromoethane (DBE) are commonly used.[3][7] Iodine is thought to chemically etch the surface, exposing fresh zinc. 1,2-dibromoethane reacts with zinc to form zinc bromide and ethene, a process that cleans the surface and can help initiate the reaction.

-

Salt-Assisted Activation: The presence of lithium chloride (LiCl) has been shown to be highly effective.[6][8] LiCl helps to solubilize the newly formed organozinc species from the metal surface, preventing passivation and exposing fresh zinc for further reaction.[6] This is a key component of many modern, reliable protocols.

-

Rieke® Zinc: This is a highly reactive, finely divided form of zinc prepared by the reduction of a zinc salt (e.g., ZnCl₂) with a potent reducing agent like lithium naphthalenide.[5][6] Rieke® Zinc reacts under much milder conditions and with a broader range of organic halides, though it is more expensive and requires careful handling.[5][9]

The following diagram illustrates the fundamental principle of oxidative addition for this synthesis.

Caption: Oxidative addition of activated zinc into the C-Br bond.

A Validated Protocol for the Direct Synthesis of 1-Pentylzinc Bromide

This protocol is based on the widely adopted iodine-activation method in a polar aprotic solvent, which provides a reliable and cost-effective route to the title compound.[3] All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware and anhydrous solvents to prevent quenching of the organometallic reagent.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Zinc Dust (<325 mesh) | Zn | 65.38 | 3.27 g | 50.0 | 1.5 |

| 1-Bromopentane | C₅H₁₁Br | 151.04 | 5.03 g (3.96 mL) | 33.3 | 1.0 |

| Iodine | I₂ | 253.81 | 254 mg | 1.0 | 0.03 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 40 mL | - | - |

Experimental Workflow

The overall workflow for the synthesis is depicted below.

Caption: Step-by-step workflow for 1-pentylzinc bromide synthesis.

Step-by-Step Methodology

-

Preparation: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry the entire apparatus under vacuum and backfill with argon. Maintain a positive pressure of argon throughout the procedure.

-

Zinc Activation: To the flask, add zinc dust (3.27 g, 50.0 mmol). Add the iodine crystals (254 mg, 1.0 mmol) and anhydrous THF (10 mL). Stir the mixture at room temperature. The initial brown color from the iodine will fade as it reacts with the zinc surface, typically within 10-15 minutes. This indicates the zinc is activated.

-

Initiation: Add approximately 10% of the total 1-bromopentane (0.4 mL) to the activated zinc slurry. The reaction is exothermic, and a gentle reflux should be observed. If the reaction does not initiate, gentle warming with a heat gun may be required.

-

Addition: Once the reaction has initiated, add the remaining 1-bromopentane (3.56 mL) dropwise via syringe, diluted with the remaining anhydrous THF (30 mL), at a rate that maintains a gentle reflux. The causality here is crucial: adding the alkyl halide too quickly can lead to an uncontrolled exotherm and promote Wurtz coupling side reactions.

-

Reaction: After the addition is complete, stir the greyish suspension at room temperature for 12-16 hours to ensure complete conversion. Reaction progress can be monitored by taking a small aliquot, quenching it with 1 N HCl, extracting with ether, and analyzing the organic layer by GC to observe the disappearance of the 1-bromopentane starting material.[3]

-

Work-up and Storage: Once the reaction is complete, stop stirring and allow the excess zinc dust to settle for 1-2 hours. The supernatant, which is the solution of 1-pentylzinc bromide in THF, can then be carefully transferred via a cannula to a dry, argon-flushed storage flask.

Characterization and Quantification: Knowing Your Reagent

The prepared solution is not isolated but used directly. Therefore, determining its exact molarity is critical for stoichiometric control in subsequent reactions.

Titration with Iodine: A common and reliable method involves titration against a standardized solution of iodine in THF.

-

Prepare a standard solution of I₂ in anhydrous THF (e.g., 1.0 M).

-

In an argon-flushed flask, add a precise volume of the I₂ solution (e.g., 1.0 mL, 1.0 mmol).

-

Slowly add the prepared 1-pentylzinc bromide solution via syringe to the iodine solution until the deep brown/purple color of the iodine is completely discharged, indicating the endpoint.

-

The molarity (M) is calculated as: M = (moles of I₂) / (volume of organozinc solution added in L).

This titration is based on the reaction: (C₅H₁₁)ZnBr + I₂ → (C₅H₁₁)I + ZnBrI.

Safety, Handling, and Storage

-

Hazards: Organozinc reagents are sensitive to air and moisture.[4] While 1-pentylzinc bromide is not typically pyrophoric in THF solution, contact with water will result in vigorous decomposition. The starting material, 1-bromopentane, is a flammable liquid and an irritant.

-

Handling: Always handle organozinc solutions under a strict inert atmosphere using syringe and cannula techniques. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.

-

Storage: The prepared solution of 1-pentylzinc bromide should be stored in a sealed flask under an argon or nitrogen atmosphere. For long-term stability, refrigeration is recommended.[7]

Conclusion

The synthesis of 1-pentylzinc bromide via direct oxidative addition is a robust and highly accessible method for generating this valuable synthetic intermediate. The success of the procedure is not merely in following the steps, but in understanding the critical role of zinc activation to overcome surface passivation and in the meticulous application of air-free techniques to protect the moisture-sensitive product. By employing the validated protocol and quantification methods described herein, researchers can reliably prepare high-quality 1-pentylzinc bromide, enabling its effective use in the construction of complex molecular architectures.

References

- Benchchem.

- Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters.

- Wikipedia. Organozinc chemistry.

- National Institutes of Health (NIH). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Preparation and Applications of Functionalized Organozinc Compounds. Science of Synthesis.

- Slideshare. Organozinc compounds.

- Rieke Metals. Reactive Zinc and Organozinc.

- ACS Publications.

- Royal Society of Chemistry. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl.

- Sigma-Aldrich. Organozinc Reagents.

- Organic Syntheses.

- National Institutes of Health (NIH).

- Organic Syntheses.

- Organic Chemistry Portal.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Organozinc compounds | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. riekemetals.com [riekemetals.com]

Introduction: The Role of 1-Pentylzinc Bromide in Modern Synthesis

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1-Pentylzinc Bromide

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of 1-pentylzinc bromide (n-Pentylzinc bromide). We will delve into the core principles governing its synthesis, reactivity, stability, and safe handling, moving beyond simple protocols to explain the underlying chemical causality.

Organozinc reagents, particularly organozinc halides (R-Zn-X), occupy a crucial position in the synthetic chemist's toolkit.[1] First discovered by Edward Frankland in 1849, their utility was initially overshadowed by the more reactive Grignard and organolithium reagents.[1][2] However, the very moderation of their reactivity is their greatest strength. The carbon-zinc bond, being more covalent than the carbon-magnesium or carbon-lithium bond, imparts a remarkable degree of functional group tolerance.[3] This allows for the construction of complex molecules bearing sensitive functionalities like esters or nitriles, which would be incompatible with more aggressive organometallics.

1-Pentylzinc bromide, a representative straight-chain alkylzinc halide, is a valuable reagent for introducing a pentyl group in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Negishi cross-coupling.[4][5] Its predictable reactivity and commercial availability as a solution make it a workhorse reagent in both academic and industrial settings.

Key Properties of 1-Pentylzinc Bromide

| Property | Value | Source(s) |

| CAS Number | 308796-10-3 | [6][7][8] |

| Molecular Formula | C₅H₁₁BrZn | [7] |

| Molecular Weight | 216.44 g/mol | [7][8] |

| Appearance | Typically a yellow to brown solution in THF | [9] |

| Common Solution | 0.5 M in Tetrahydrofuran (THF) | [8][9] |

| Storage Temperature | 2-8°C (Refrigerator) | [8][10] |

Synthesis of 1-Pentylzinc Bromide: The Gateway to Reactivity

The most direct and common method for preparing 1-pentylzinc bromide is through the oxidative addition of zinc metal into the carbon-bromine bond of 1-bromopentane.[4] While seemingly straightforward, the success of this reaction hinges on the activation of the zinc metal, as commercial zinc powder is often coated with a passivating layer of zinc oxide.

Mechanism of Formation and Activation

The reaction involves the insertion of elemental zinc (Zn⁰) into the C-Br bond:

CH₃(CH₂)₄-Br + Zn⁰ → CH₃(CH₂)₄-Zn-Br

The efficiency of this process is dramatically improved by activating the zinc surface. Common activation methods include:

-

Chemical Activation: Treatment with reagents like 1,2-dibromoethane or iodine (I₂) cleans the zinc surface and creates reactive sites.[11]

-

Salt-Assisted Activation: The addition of lithium chloride (LiCl) is a widely used method developed by Knochel. LiCl helps to break down zinc aggregates and solubilize the resulting organozinc species in solvents like THF, preventing it from passivating the metal surface.[4][12]

Workflow for 1-Pentylzinc Bromide Synthesis

Caption: Synthesis workflow for 1-Pentylzinc Bromide.

Detailed Experimental Protocol: Synthesis of 1-Pentylzinc Bromide (0.5 M in THF)

Materials:

-

Zinc dust (<10 micron, 98%+)

-

Lithium chloride (anhydrous)

-

1-Bromopentane (99%)[13]

-

Iodine (99.8%+)

-

Tetrahydrofuran (THF), anhydrous (<50 ppm H₂O)

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Preparation: A 250 mL Schlenk flask containing a magnetic stir bar is flame-dried under high vacuum and backfilled with argon.

-

Charging Reagents: To the flask, add zinc dust (9.8 g, 150 mmol, 1.5 equiv.) and anhydrous lithium chloride (6.4 g, 150 mmol, 1.5 equiv.).

-

Activation: The flask is evacuated and gently heated (~70 °C) for 20 minutes to ensure all components are dry, then backfilled with argon. Anhydrous THF (180 mL) is added via cannula, followed by a few crystals of iodine (approx. 250 mg). The mixture is stirred and heated until the characteristic purple/brown color of iodine disappears, indicating zinc activation.

-

Oxidative Addition: 1-Bromopentane (12.3 mL, 15.1 g, 100 mmol, 1.0 equiv.) is added dropwise via syringe over 30 minutes, maintaining a gentle reflux. Causality Note: Slow addition is critical to control the exotherm of the reaction and prevent the formation of Wurtz coupling byproducts (decane).

-

Reaction Completion: The reaction mixture is stirred at 60 °C for 12-18 hours. Completion can be monitored by GC analysis of quenched aliquots.

-

Work-up and Storage: The mixture is cooled to room temperature, and the excess zinc powder is allowed to settle. The supernatant, containing the 1-pentylzinc bromide solution, is carefully transferred via cannula to a dry, argon-flushed storage vessel.

-

Titration (Optional but Recommended): The exact molarity of the solution should be determined by titration against a standardized solution of iodine before use.

Chemical Reactivity: A Tool for Precision C-C Bond Formation

The utility of 1-pentylzinc bromide stems from its nucleophilic character, which is potent enough to react with a range of electrophiles, especially in the presence of a transition metal catalyst, yet tame enough to tolerate many organic functional groups.

The Negishi Cross-Coupling Reaction

This is the flagship application for alkylzinc halides.[14] The reaction couples the organozinc reagent with an organic halide (R'-X), typically an aryl, vinyl, or alkyl halide, catalyzed by a palladium or nickel complex.[5]

CH₃(CH₂)₄-Zn-Br + R'-X --[Pd(0) or Ni(0) catalyst]--> CH₃(CH₂)₄-R' + X-Zn-Br

The reaction proceeds via a catalytic cycle that is fundamental to many cross-coupling reactions.

Catalytic Cycle of the Negishi Coupling

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R'-X bond, forming a Pd(II) intermediate.[15]

-

Transmetalation: The pentyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is often the rate-determining step. The presence of salts like LiCl can accelerate this step by forming more reactive "ate" complexes.[15]

-

Reductive Elimination: The two organic groups (pentyl and R') on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[15][16]

This catalytic process allows for the formation of C(sp³)–C(sp²) bonds, which are crucial linkages in many pharmaceutical and materials science targets.[16]

Stability and Handling: Ensuring Reagent Integrity and Safety

While more stable than their lithium or magnesium counterparts, organozinc reagents are sensitive compounds that require proper handling to maintain their reactivity and ensure user safety.[2][17]

Factors Affecting Stability

-

Atmosphere: 1-Pentylzinc bromide is sensitive to both oxygen and moisture.[2] Exposure to air leads to oxidation and hydrolysis, forming inactive zinc alkoxides and hydroxides, respectively. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

-

Solvent: It is typically supplied and most stable in anhydrous ethereal solvents like THF.[8][9] The ether coordinates to the zinc center, stabilizing the reagent.

-

Temperature: Thermal decomposition can occur, although it is generally more robust than many other organometallics. For long-term storage, refrigeration (2-8°C) is required to minimize degradation and solvent evaporation.[8][10] Solutions should be allowed to warm to room temperature before use to ensure accurate measurement and prevent atmospheric moisture from condensing into the flask.

Safety and Hazard Information

1-Pentylzinc bromide solutions in THF are hazardous. The primary risks are associated with the solvent and the reagent's reactivity.

| Hazard | Description | Precautionary Measures |

| Flammability | THF is highly flammable with a low flash point (-17 °C / 1.4 °F).[9] | Work in a well-ventilated fume hood away from ignition sources. Use appropriate fire extinguishing media (dry sand, CO₂, powder).[9] Do NOT use water. |

| Corrosivity | Causes severe skin burns and eye damage upon contact.[9][18] | Wear appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles/face shield, and chemical-resistant gloves (e.g., butyl rubber).[7] |

| Reactivity | Reacts violently with water.[19] May form explosive peroxides if the THF solvent is not properly inhibited or stored. | Use only anhydrous solvents and reagents. Never add water directly to quench. Quench reactions slowly by adding the reaction mixture to a cooled, stirred protic solvent (e.g., isopropanol or saturated ammonium chloride solution). |

| Toxicity | Harmful if swallowed or inhaled.[7] | Avoid inhalation of vapors and direct contact. Handle in a fume hood. |

Conclusion

1-Pentylzinc bromide is a powerful and versatile synthetic tool, offering a balance of reactivity and functional group tolerance that is difficult to achieve with other organometallic reagents. Its central role in Negishi cross-coupling allows for the reliable formation of C(sp³)–C(sp²) bonds, a key transformation in modern organic synthesis. A thorough understanding of its preparation, the mechanistic principles of its reactions, and its stability limitations is paramount for its successful and safe implementation in the laboratory. By adhering to strict inert atmosphere techniques and proper safety protocols, researchers can fully harness the synthetic potential of this valuable reagent.

References

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.

- Organozinc compounds | PPTX. Slideshare.

- Preparation of Primary Amides from Functionalized Organozinc Halides. Organic Letters.

- Process for the preparation of an organozinc reagent.

- Preparation and use of organozinc halides. Oxford Academic.

- Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide. Benchchem.

- SAFETY D

- 1-PENTYLZINC BROMIDE | CAS#:308796-10-3. Chemsrc.

- SAFETY DATA SHEET - n-Pentylzinc bromide, 0.5M in THF. Fisher Scientific.

- Safety Data Sheet - n-Pentylzinc bromide. AA Blocks.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types.

- SAFETY DATA SHEET - Zinc bromide. Thermo Fisher Scientific.

- Pentylzinc bromide, 0.50 M in THF. Sigma-Aldrich.

- PREPARATION AND REACTIONS OF AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC REAGENTS. Organic Syntheses.

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Synfacts.

- The Negishi Cross-Coupling Reaction. Denmark Group.

- 1-Methylpentylzinc bromide solution 0.5M in THF. ChemBK.

- PREPARATION OF A FUNCTIONALIZED ALKYLZINC BROMIDE FOR A NICKEL-CATALYZED ASYMMETRIC NEGISHi CROSS-COUPLING. Organic Syntheses.

- 1-Pentyl bromide. ChemBK.

- NEOPENTYLZINC BROMIDE synthesis. ChemicalBook.

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- Negishi coupling. Wikipedia.

- Negishi Coupling. Organic Chemistry Portal.

- Pentylzinc bromide solution | C5H11BrZn. PubChem.

- Propylzinc bromide 0.5M tetrahydrofuran. Sigma-Aldrich.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organozinc compounds | PPTX [slideshare.net]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. 1-PENTYLZINC BROMIDE | CAS#:308796-10-3 | Chemsrc [chemsrc.com]

- 7. aablocks.com [aablocks.com]

- 8. Pentylzinc bromide, 0.50 M in THF | 308796-10-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. Propylzinc bromide 0.5M tetrahydrofuran 156567-57-6 [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chembk.com [chembk.com]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 16. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. chembk.com [chembk.com]

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Structural Characteristics of Alkylzinc Halides

Abstract

Alkylzinc halides (RZnX) represent a cornerstone of modern synthetic chemistry, prized for their unique balance of reactivity and functional group tolerance, which distinguishes them from their more reactive Grignard and organolithium counterparts.[1][2] However, the simple notation 'RZnX' belies a rich and complex structural reality that is fundamentally tied to their behavior and synthetic utility. This guide provides an in-depth exploration of the structural characteristics of alkylzinc halides, moving beyond simplistic representations to offer researchers and drug development professionals a nuanced understanding of these reagents. We will dissect the foundational Schlenk equilibrium, explore the aggregated structures in both solid and solution states, analyze the profound influence of solvents and additives, and connect these structural features to their reactivity in key chemical transformations.

The Foundational Principle: The Schlenk Equilibrium

The chemical identity of any solution of an alkylzinc halide is not static but is governed by a dynamic equilibrium known as the Schlenk equilibrium.[1][3][4] This principle, analogous to that observed for Grignard reagents, dictates that the monoalkylzinc species coexists with its corresponding dialkylzinc (R₂Zn) and zinc dihalide (ZnX₂) counterparts.

The position of this equilibrium is not fixed; it is highly sensitive to several factors, including the solvent, temperature, and the specific nature of the alkyl group (R) and the halide (X).[3] In ethereal solvents like tetrahydrofuran (THF), the equilibrium generally favors the alkylzinc halide (RZnX).[5] However, the more reactive and often more volatile dialkylzinc species can be selectively removed by distillation, driving the equilibrium to the right.[4][5] Understanding this equilibrium is the first and most critical step in comprehending the true nature of an "alkylzinc halide solution," as the reactivity observed may stem from any of the three species present.

Caption: The Schlenk equilibrium for alkylzinc halides.

Solid-State Structures: A Static View of Aggregation

X-ray crystallography provides unambiguous, albeit static, insights into the preferred coordination environments of alkylzinc halides. These studies reveal a dominant structural motif: aggregation . Simple monomeric RZnX units are rarely observed. Instead, the presence of the electronegative halide atom enhances the Lewis acidity of the zinc center while simultaneously acting as a bridging donor ligand, leading to the formation of complex aggregates.[6][7]

-

Halide Bridging: The most common structural feature is the formation of dimers, trimers, or even polymeric chains through halide bridges. For example, the crystal structure of the Reformatsky reagent from ethyl bromoacetate, [BrZnCH₂COOEt·THF]₂, reveals a cyclic, eight-membered dimer where two zinc atoms are bridged by two bromine atoms.[8][9]

-

Coordination Geometry: In the presence of donor solvents like THF or ethers, the zinc atom typically adopts a tetrahedral coordination geometry to satisfy its coordinative unsaturation.[6][7] This results in complexes where the zinc is bound to the alkyl group, two bridging halides, and one or two solvent molecules. The structure of [CF₃CCl₂ZnCl·(OEt₂)]₂, for instance, features a central Zn-Cl-Zn-Cl square with each tetrahedral zinc atom also coordinated to a diethyl ether molecule.[6]

These solid-state structures underscore a critical principle: replacing an alkyl group in R₂Zn with a halogen enhances both the acceptor character of the zinc and the donor character of the substituent, making aggregation a highly favorable process.[6][7]

Solution-State Structures: A Dynamic and Complex Reality

While solid-state structures are informative, the behavior of alkylzinc halides in the reaction flask is dictated by their dynamic nature in solution. The structures are heavily influenced by the surrounding medium and additives.

The Role of the Solvent

The choice of solvent is paramount in defining the structure and, consequently, the reactivity of alkylzinc halides.

-

Coordinating Solvents (e.g., THF, Diethyl Ether): These Lewis basic solvents coordinate to the zinc center, breaking down larger polymeric aggregates into smaller, soluble oligomers (like dimers and trimers) or monomeric solvated species.[6] This solvation is crucial for rendering the reagents useful for synthesis.

-

Non-coordinating Solvents (e.g., Benzene, Toluene): In apolar solvents, alkylzinc halides tend to exist as larger, discrete aggregated species.[6]

-

Polar Aprotic Solvents (e.g., DMSO, DMA): The use of highly polar aprotic solvents can significantly accelerate reagent formation and influence the solution structure, although their high boiling points can complicate product isolation.[10][11][12]

The "Lithium Chloride Effect": From Aggregates to Zincates

A paradigm shift in the use of organozinc reagents came with the discovery that the addition of lithium chloride (LiCl) dramatically improves their solubility, stability, and reactivity.[10][13] This is not merely a salt effect; LiCl actively participates in redefining the structure of the organozinc species.

The primary role of LiCl is to break up the halide-bridged aggregates of RZnX by forming higher-order "ate" complexes, or zincates.[10][14] These species, such as Li[RZnX₂] and Li₂[RZnX₃], are significantly more soluble and often more reactive than the parent alkylzinc halide. The formation of these zincates depends on the stoichiometry of the added LiCl.[10] This transformation from a neutral, aggregated species to a more ionic, monomeric zincate is a key reason for the enhanced performance of organozinc reagents in THF/LiCl solutions, which are now standard for many applications, including the Negishi cross-coupling.[10][15]

Caption: The structural effect of LiCl on alkylzinc halide aggregates.

Synthesis and Structural Implications

The method used to prepare an alkylzinc halide directly influences the purity and structural composition of the resulting solution.

Direct Insertion of Zinc Metal

The most common preparatory route involves the direct oxidative addition of metallic zinc into an alkyl halide bond.[2][6]

This process is notoriously sluggish with bulk zinc and requires an activation step to clean the metal surface and facilitate the reaction.[10] Common activation methods include:

-

Chemical Activation: Pre-treatment with reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl).[10][11]

-

Use of Rieke® Zinc: A highly reactive form of zinc powder prepared by the reduction of zinc salts, which often contains residual alkali metal halides (like LiCl) that aid in solubilizing the organozinc product.[2][10]

-

In Situ Additives: The presence of LiCl during the insertion not only forms the final zincate but also helps solubilize the RZnX species as it forms on the metal surface, preventing passivation and accelerating the overall reaction.[10]

Caption: General workflow for the synthesis of alkylzinc halides.

Transmetalation and Redistribution

Alternative routes include the redistribution reaction between a dialkylzinc and a zinc halide, which directly leverages the Schlenk equilibrium, or transmetalation from other organometallic reagents like organolithiums or Grignards.[4][6]

These methods can offer cleaner routes to alkylzinc halides, but the direct insertion method remains more common for its operational simplicity, especially for creating functionalized reagents.

Experimental Protocols: Characterization of Solution-State Structures

Trustworthy protocols are essential for probing the complex nature of alkylzinc halides in solution. NMR spectroscopy is one of the most powerful tools for this purpose.

Protocol: Determination of Aggregation State using DOSY NMR

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates chemical species based on their diffusion coefficients, which correlate with their effective hydrodynamic radius (size). It is an excellent method for observing the different aggregates present in a solution.

Objective: To determine the relative sizes of zinc-containing species in a THF solution of an alkylzinc halide.

Methodology:

-

Sample Preparation (Air-Free Technique):

-

Under an inert atmosphere (e.g., in a glovebox), prepare a ~0.1 M solution of the alkylzinc halide in deuterated tetrahydrofuran (THF-d₈).

-

Add an internal standard of known size that does not react with the organozinc species (e.g., a small amount of sealed benzene in a capillary or a non-reactive, bulky molecule like 1,2,3,4-tetraphenylnaphthalene).[16]

-

Transfer the solution to a high-quality NMR tube and seal it securely.

-

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a pulsed-field gradient probe.

-

Allow the sample to equilibrate to a constant temperature (e.g., 298 K) inside the spectrometer. Temperature stability is critical as diffusion is highly temperature-dependent.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to identify the proton signals corresponding to the alkyl group on the zinc, the solvent, and the internal standard.

-

Set up a 2D DOSY experiment (e.g., a stimulated echo sequence with bipolar gradients).

-

Optimize key parameters: the diffusion delay (Δ) and the gradient pulse duration (δ). These should be chosen to achieve a signal attenuation of ~90-95% for the smallest (fastest diffusing) species at the maximum gradient strength.

-

Acquire the 2D data by incrementally increasing the gradient strength over at least 16 steps.

-

-

Data Processing and Analysis:

-

Process the 2D DOSY spectrum using the spectrometer's software.

-

The software will fit the signal decay for each proton resonance to the Stejskal-Tanner equation to extract a diffusion coefficient (D).

-

In the final 2D plot, the y-axis will represent the diffusion coefficient. All proton signals belonging to the same molecule (e.g., all protons of a dimeric species) should align at the same diffusion value.

-

Compare the diffusion coefficients of the various alkylzinc species. A smaller diffusion coefficient indicates a larger, more aggregated species. By comparing these values to the internal standard, one can estimate the relative molecular weights and thus the degree of aggregation.[16]

-

Expected Outcome: The DOSY spectrum may reveal multiple distinct bands in the diffusion dimension for the alkyl protons, potentially corresponding to monomeric, dimeric, and other oligomeric forms of the alkylzinc halide coexisting in solution.

Conclusion

The structural chemistry of alkylzinc halides is a field of profound complexity and elegance. Far from being simple monomeric entities, they exist as a dynamic consortium of species governed by the Schlenk equilibrium, with a strong tendency to form halide-bridged aggregates in both the solid state and solution. The structure, and therefore the reactivity, is exquisitely sensitive to the choice of solvent and the presence of salt additives like LiCl, which can de-aggregate the neutral species to form more reactive anionic zincates. For the modern researcher, appreciating this structural dynamism is not an academic exercise; it is the key to understanding, controlling, and optimizing reactions that rely on these versatile and indispensable synthetic tools.

References

-

Chemistry LibreTexts. (2020, May 30). 7.1: Alkyl Halides - Structure and Physical Properties. Available at: [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Available at: [Link]

-

van der Kerk, G. J. M. (n.d.). Structural organozinc chemistry. Utrecht University Repository. Available at: [Link]

-

Boersma, J. (n.d.). Structural organozinc chemistry. DSpace@Utrecht University. Available at: [Link]

-

ResearchGate. (2010). ChemInform Abstract: Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl. Available at: [Link]

-

NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Available at: [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. Available at: [Link]

-

Blum, S. A., et al. (2024). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Available at: [Link]

-

Hevia, E., et al. (2022). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. ResearchGate. Available at: [Link]

-

Knochel, P. (2006). Zinc: Organometallic Chemistry. ResearchGate. Available at: [Link]

-

Blümke, T. D., Piller, F. M., & Knochel, P. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl₂ and LiCl. Chemical Communications, 46, 4082-4084. Available at: [Link]

-

Slideshare. (n.d.). Organozinc compounds. Available at: [Link]

-

Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]

-

Rieke, R. D., et al. (1994). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry, 59(10), 2671-2673. Available at: [Link]

-

Lewiński, J., et al. (2018). Factors controlling the structure of alkylzinc amidinates: On the role of N-substituents. Dalton Transactions, 47(3), 744-750. Available at: [Link]

-

Bacsa, J., et al. (2011). X-ray crystal structures of α-Me2Zn (top) and β-Me2Zn (bottom). ResearchGate. Available at: [Link]

-

Blum, S. A., et al. (2020). Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC - NIH. Available at: [Link]

-

Bacsa, J., et al. (2011). The solid-state structures of dimethylzinc and diethylzinc. Angewandte Chemie International Edition, 50, 11685–11687. Available at: [Link]

-

Oxford Academic. (2023). Zinc-mediated Barbier reactions. In Organozinc Reagents. Available at: [Link]

-

Tiana, D., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH₃MgCl in Tetrahydrofuran. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

-

van der Kerk, S. M., et al. (1984). Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity. PubMed. Available at: [Link]

-

Academia.edu. (n.d.). (PDF) NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates. Available at: [Link]

-

Charette, A. B., & Marcoux, J. F. (1996). Photoinduced alkyl group exchange of ethylzinc alkoxides: X-ray crystal structure of an iodomethylzinc methoxide. Chemical Communications, (4), 445-446. Available at: [Link]

-

Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in Sₙ Reactions. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Available at: [Link]

-

Sá, M. M., et al. (1996). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. ResearchGate. Available at: [Link]

-

NileRed. (2017, December 4). Barbier Reaction using Zinc. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2020, September 8). 5.3: Organometallic Chemistry of Zinc. Available at: [Link]

-

Klier, K., et al. (2011). Dehalogenation of functionalized alkyl halides in water at room temperature. Green Chemistry, 13(5), 1166-1170. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

-

Dekker, J., et al. (1986). The nature of the Reformatsky reagent. Crystal structure of (BrZnCH₂COO-t-Bu·THF)₂. Organometallics, 5(8), 1721-1723. Available at: [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Organozinc compounds | PPTX [slideshare.net]

- 3. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 12. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 1-Pentylzinc Bromide in THF Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1-pentylzinc bromide in a tetrahydrofuran (THF) solution. Organozinc reagents are a cornerstone of modern organic synthesis, valued for their moderate reactivity and high functional group tolerance. 1-Pentylzinc bromide, a member of this class, is a key intermediate in the formation of carbon-carbon bonds, particularly in cross-coupling reactions. A thorough understanding of its physical characteristics is paramount for its effective and safe use in research and development. This document consolidates available data and provides expert insights into its preparation, stability, solubility, and spectroscopic signature, offering a critical resource for chemists in both academic and industrial settings.

Introduction: The Role and Importance of 1-Pentylzinc Bromide

Organozinc halides, often referred to as organozinc-Grignard reagents, occupy a unique niche in the landscape of organometallic chemistry. They are less reactive than their Grignard and organolithium counterparts, a characteristic that imparts a higher degree of chemoselectivity in their reactions. This controlled reactivity allows for the synthesis of complex molecules bearing sensitive functional groups, a crucial advantage in pharmaceutical and fine chemical synthesis.

1-Pentylzinc bromide, specifically, serves as a valuable nucleophilic pentyl source. Its utility is most pronounced in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, enabling the formation of intricate carbon skeletons. The choice of THF as a solvent is not arbitrary; its coordinating nature is essential for the solubility and stability of the organozinc species.

Synthesis and Solution Composition

Preparative Methodology

The synthesis of 1-pentylzinc bromide in THF is typically achieved through the direct oxidative insertion of zinc metal into 1-bromopentane. To ensure a successful and reproducible synthesis, the activation of zinc is a critical first step.

Experimental Protocol: Preparation of 1-Pentylzinc Bromide in THF

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.5 equivalents). Activate the zinc by stirring with a catalytic amount of 1,2-dibromoethane in anhydrous THF until the evolution of ethene gas ceases. Alternative activators include iodine or trimethylsilyl chloride.

-

Initiation: Add a small portion of 1-bromopentane (1.0 equivalent) to the activated zinc suspension in THF. Gentle heating may be required to initiate the exothermic reaction.

-

Addition: Once the reaction has initiated (as evidenced by a gentle reflux or a noticeable temperature increase), add the remaining 1-bromopentane dropwise, maintaining a controlled reaction temperature (typically between room temperature and 40 °C).

-

Completion and Analysis: After the addition is complete, stir the reaction mixture at room temperature for several hours to ensure full conversion. The resulting greyish solution of 1-pentylzinc bromide can be used directly or titrated to determine its precise molarity.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Organozinc reagents are sensitive to both oxygen and moisture. The inert atmosphere prevents the degradation of the product through oxidation and protonolysis.

-

Anhydrous Solvents: Water will rapidly quench the organozinc reagent. The use of anhydrous THF is mandatory for a successful synthesis.

-

Zinc Activation: The surface of commercially available zinc is often coated with a passivating layer of zinc oxide. Activation removes this layer, exposing fresh, reactive zinc metal, which is crucial for the oxidative insertion to occur at a reasonable rate.

The Schlenk Equilibrium in THF

In THF solution, 1-pentylzinc bromide does not exist as a single, static species. It is subject to the Schlenk equilibrium, a dynamic process that influences its reactivity and stability.

Caption: The Schlenk equilibrium of 1-pentylzinc bromide in solution.

The position of this equilibrium is influenced by several factors:

-

Solvent: The coordinating nature of THF stabilizes the organozinc species, generally favoring the organozinc halide (RZnBr).

-

Temperature: Changes in temperature can shift the equilibrium.

-

Additives: The presence of salts, such as lithium chloride, can form "ate" complexes (e.g., RZnBrCl⁻Li⁺), which can significantly impact solubility and reactivity.

Physical and Chemical Properties

While a comprehensive dataset for 1-pentylzinc bromide is not extensively published, a combination of commercially available information and data from analogous n-alkylzinc bromides allows for a detailed characterization.

General Properties

| Property | Value/Description | Source/Basis |

| Appearance | Typically a greyish to light brown solution in THF. | General observation for organozinc reagents. |

| Commercial Availability | Commonly supplied as a 0.5 M solution in THF.[1] | Commercial supplier data.[1] |

| Molecular Weight | 216.44 g/mol | Calculated |

| Density (of 0.5 M solution) | Approximately 0.95 - 1.0 g/mL at 25 °C. | Based on data for similar alkylzinc bromides. |

Solubility

Stability and Handling

Thermal Stability: Organozinc reagents are generally more thermally stable than their Grignard counterparts. However, prolonged heating can lead to decomposition. For long-term storage, it is recommended to keep the solution refrigerated (2-8 °C) under an inert atmosphere.[1]

Air and Moisture Sensitivity: 1-Pentylzinc bromide is highly sensitive to air and moisture and will decompose upon exposure. It is classified as a pyrophoric substance and must be handled using appropriate air-free techniques, such as Schlenk lines or in a glovebox.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

-

H302: Harmful if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H335: May cause respiratory irritation.[1]

-

H351: Suspected of causing cancer.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and concentration of 1-pentylzinc bromide in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for characterizing organozinc reagents. Samples should be prepared under an inert atmosphere using anhydrous deuterated THF (THF-d8).

¹H NMR Spectroscopy (Expected Chemical Shifts in THF-d8):

The proton NMR spectrum of 1-pentylzinc bromide is expected to show characteristic signals for the pentyl group. The chemical shifts are influenced by the electronegativity of the zinc atom.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₂-Zn | 0.5 - 1.0 | Triplet | Significantly upfield due to the electropositive zinc. |

| -CH₂-CH₂-Zn | 1.3 - 1.6 | Multiplet | |

| -CH₂-CH₂-CH₂- | 1.2 - 1.5 | Multiplet | |

| -CH₂-CH₃ | 1.2 - 1.5 | Multiplet | |

| -CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectroscopy (Expected Chemical Shifts in THF-d8):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-Zn | 10 - 20 | The carbon directly attached to zinc will be the most upfield. |

| -C-C-Zn | 30 - 40 | |

| -C-C-C-Zn | 25 - 35 | |

| -C-CH₃ | 20 - 30 | |

| -CH₃ | 10 - 15 |

Workflow for NMR Sample Preparation and Analysis

Caption: A standardized workflow for the NMR analysis of 1-pentylzinc bromide.

Fourier-Transform Infrared (FTIR) Spectroscopy

While less commonly used for routine characterization than NMR, FTIR can provide useful information about the C-H bonds and the absence of O-H stretches (indicating the absence of water contamination). The solution is typically analyzed as a thin film between salt plates in an inert atmosphere.

Expected IR Absorptions:

-

C-H stretching (alkyl): 2850-2960 cm⁻¹

-

C-H bending (alkyl): 1375-1465 cm⁻¹

-

Absence of broad O-H stretch: ~3400 cm⁻¹ (confirms anhydrous conditions)

Conclusion

1-Pentylzinc bromide in THF is a valuable and versatile reagent in organic synthesis. Its effective use hinges on a solid understanding of its physical and chemical properties. This guide has synthesized the available information to provide a detailed overview of its preparation, the nature of its existence in solution via the Schlenk equilibrium, its stability and handling requirements, and its key spectroscopic features. By adhering to the principles and protocols outlined herein, researchers can confidently and safely employ 1-pentylzinc bromide to achieve their synthetic goals.

References

- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.

- Negishi, E.-i. (Ed.). (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons.

- Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264.

- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Reagents from Corresponding Bromides.

Sources

An In-Depth Technical Guide to the Carbon-Zinc Bond

Foreword: Beyond the Reagent Bottle—A Nuanced View of the C-Zn Bond

To the dedicated researchers, synthetic chemists, and pioneers in drug development, this guide offers a deep dive into the fundamental nature of the carbon-zinc (C-Zn) bond. Organozinc chemistry represents a cornerstone of modern organic synthesis, yet the subtleties of the C-Zn bond itself are often taken for granted. This document moves beyond a superficial treatment of organozinc reagents as mere carbanion equivalents. Instead, it aims to provide a comprehensive understanding of the electronic structure, bonding characteristics, and reactivity of this pivotal chemical bond. By exploring the "why" behind the behavior of organozinc compounds, from their synthesis to their application in complex bond-forming reactions, we can unlock new potentials in molecular design and construction. This guide is structured to build from foundational principles to advanced applications, providing both the theoretical underpinnings and practical insights necessary to master the art and science of organozinc chemistry.

I. The Electronic Landscape of the Carbon-Zinc Bond: A Tale of Polarity and Covalency

The carbon-zinc bond is perhaps best described as a polar covalent bond.[1] This characterization stems from the difference in electronegativity between carbon (approximately 2.55) and zinc (approximately 1.65). This disparity leads to a polarization of the electron density towards the carbon atom, bestowing it with a partial negative charge (δ-) and rendering the zinc atom partially positive (δ+). This inherent polarity is fundamental to the nucleophilic nature of the carbon atom in organozinc reagents.

However, to label the C-Zn bond as simply "polar" is an oversimplification. The reality is a spectrum between purely ionic and purely covalent character.[2][3] Compared to their more reactive organolithium and organomagnesium counterparts, organozinc compounds exhibit a significantly more covalent nature.[4] This increased covalency is a direct consequence of the smaller electronegativity difference between carbon and zinc compared to carbon and lithium or magnesium. This nuanced electronic structure is the very reason for the unique reactivity profile of organozinc reagents – they are nucleophilic enough to participate in a wide array of carbon-carbon bond-forming reactions, yet generally tolerant of many common functional groups that would be incompatible with more ionic organometallics.[4]

The hybridization of the carbon atom also plays a crucial role in the polarity of the C-Zn bond. The polarity follows the trend sp > sp2 > sp3 for the hybridized carbon.[5] This is because the s-character of the hybrid orbital influences its electronegativity; a higher s-character leads to a more electronegative carbon and thus a more polar C-Zn bond.[5]

Structural Organization: From Linear Monomers to Complex Aggregates

In their simplest form, dialkylzinc compounds (R₂Zn) are typically monomeric and adopt a linear geometry around the zinc atom.[1] This linearity is a result of sp hybridization of the zinc atomic orbitals.[1][6] The two sp hybrid orbitals on zinc overlap with the appropriate orbitals on the two carbon atoms to form two sigma bonds. This linear arrangement results in a zero-dipole moment for symmetric diorganozinc compounds, which explains their solubility in nonpolar solvents like cyclohexane.[1]

However, the coordination environment of zinc in organozinc compounds is not static. It is highly influenced by the solvent and the presence of other coordinating species. While diorganozinc compounds show a low affinity for complexation with ethereal solvents, the introduction of halide atoms or other ligands can lead to the formation of higher-order structures and changes in coordination geometry.[1] For instance, organozinc halides (RZnX) are known to exist in equilibrium with their corresponding diorganozinc (R₂Zn) and zinc dihalide (ZnX₂) species, a phenomenon known as the Schlenk equilibrium. The position of this equilibrium is highly dependent on the solvent and the nature of the R and X groups.

Furthermore, the interaction with solvents like tetrahydrofuran (THF) can lead to the formation of solvated species, where the zinc center can adopt a distorted tetrahedral geometry.[7] Computational studies, corroborated by X-ray absorption spectroscopy, have been instrumental in elucidating the complex solvation states of organozinc reagents in solution.[7]

Spectroscopic and Crystallographic Characterization: Visualizing the Bond

Our understanding of the C-Zn bond's length, strength, and geometry is heavily reliant on a suite of powerful analytical techniques.

-

X-ray Crystallography: This technique provides the most direct and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][8][9] X-ray diffraction studies have been instrumental in confirming the linear geometry of simple dialkylzinc compounds and in characterizing the more complex structures of organozinc halides, zincates, and their adducts with various ligands.[6][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is an invaluable tool for characterizing organozinc compounds in solution.[10][11] Chemical shifts and coupling constants provide detailed information about the electronic environment of the carbon and hydrogen atoms adjacent to the zinc center. Advanced NMR techniques, including the use of ¹³C-labeled materials, have been pivotal in studying the dynamic equilibria of organozinc species in solution and in providing evidence for the existence of "highly coordinated" zincates.[10] While ⁶⁷Zn NMR is theoretically possible, its practical application is limited due to the low natural abundance and quadrupole moment of the ⁶⁷Zn isotope.[6][8]

-

Gas Electron Diffraction (GED): For volatile organozinc compounds that are liquids at room temperature, GED provides a powerful means of determining their molecular structure in the gas phase.[6][8] This technique has been used to determine the bond lengths and angles of a variety of dialkylzinc compounds.[12]

The interplay of these techniques provides a comprehensive picture of the C-Zn bond, revealing how its properties are influenced by the electronic and steric nature of the organic substituent.

| Compound | Zn-C Bond Length (Å) | Bond Dissociation Enthalpy (kcal/mol) |

| Me₂Zn | ~1.93 | High |

| Et₂Zn | ~1.95 | Lower than Me₂Zn |

| i-Pr₂Zn | ~1.96 | Lower than Et₂Zn |

| t-Bu₂Zn | ~1.98 | Lowest |

Data compiled from computational and experimental studies.[12] The bond strength generally decreases, and the bond length increases as the steric bulk of the alkyl group increases.[12]

II. The Synthesis of Organozinc Reagents: Taming the Reactivity of Zinc

The preparation of organozinc reagents is a critical first step in their application. The choice of method depends on the desired reactivity, functional group tolerance, and the nature of the organic precursor.

Direct Insertion of Zinc Metal: The Classic Approach

The most direct route to organozinc compounds involves the oxidative addition of zinc metal to an organic halide.[13][14] This method, first reported by Edward Frankland in 1848 with the synthesis of diethylzinc, remains a widely used and versatile approach.[1]

However, the reaction of bulk zinc metal with organic halides can be sluggish. To overcome this, various methods for activating the zinc metal have been developed. These include:

-

Acid Washing: A traditional method involves washing the zinc dust with dilute acid to remove the passivating oxide layer.[13]

-